molecular formula C18H16F3N5OS B2427979 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396757-72-4

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2427979
CAS No.: 1396757-72-4
M. Wt: 407.42
InChI Key: LAEGTONRCVPBDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not found, related compounds have been synthesized via Stille coupling reactions . For instance, conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units have been designed and synthesized via this method .

Scientific Research Applications

Synthesis and Chemical Properties

Research on structurally related compounds emphasizes innovative synthesis methods and the chemical properties of these compounds. For instance, studies have detailed the synthesis of new pyrazoles, triazoles, and other heterocyclic compounds bearing quinazoline moieties, highlighting their analgesic activity (Saad, Osman, & Moustafa, 2011). Another research focus is on microwave-assisted synthesis techniques, which offer efficient pathways to create hybrid molecules containing various acid moieties, exploring their biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological and Pharmacological Activities

Compounds with similar structural features have been evaluated for their antimicrobial, antifungal, and anticancer activities. For example, certain quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, the synthesis of quinazolin-4(3H)-ones and their evaluation as anticonvulsant agents highlight the therapeutic potential of these compounds (Archana, Srivastava, & Kumar, 2002).

Anticancer Evaluation

The development of benzamide derivatives bearing quinazoline and other heterocyclic structures has been directed towards exploring anticancer properties. A study elaborates on the microwave-assisted synthesis of benzamide derivatives and their in vitro anticancer evaluation against a panel of human cancer cell lines, showcasing significant anticancer activity (Tiwari et al., 2017).

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS/c19-18(20,21)16-11-3-1-2-4-12(11)23-15(24-16)7-8-22-17(27)10-5-6-13-14(9-10)26-28-25-13/h5-6,9H,1-4,7-8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEGTONRCVPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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